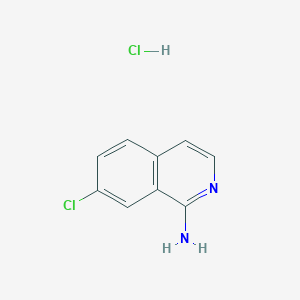![molecular formula C13H19N3 B11889578 2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)- CAS No. 646056-70-4](/img/structure/B11889578.png)
2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[45]DECANE is a spirocyclic compound featuring a pyridine ring and a diazaspirodecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE typically involves the formation of the spirocyclic core followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable diaza compound under acidic or basic conditions can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other metal-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
7-Azaspiro[3.5]nonane: A spirocyclic compound with a different ring size and nitrogen positioning.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE is unique due to its specific combination of a pyridine ring and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
646056-70-4 |
|---|---|
Formule moléculaire |
C13H19N3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-pyridin-3-yl-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3/c1-2-8-15-13(5-1)6-9-16(11-13)12-4-3-7-14-10-12/h3-4,7,10,15H,1-2,5-6,8-9,11H2 |
Clé InChI |
AOHSAJIYKUYZCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2(C1)CCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


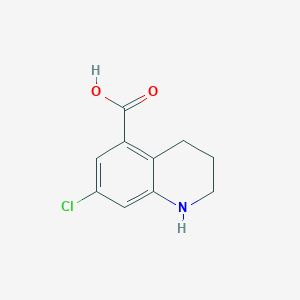

![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
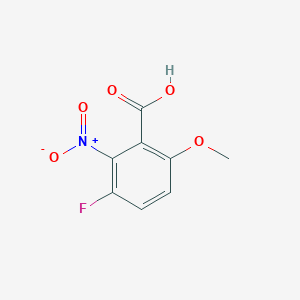
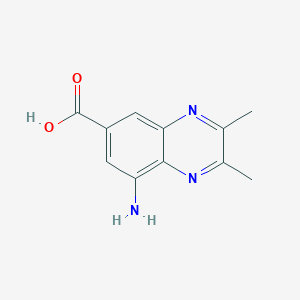


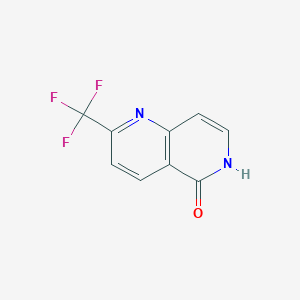
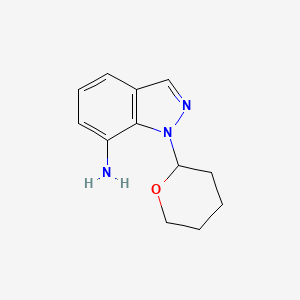
![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)


